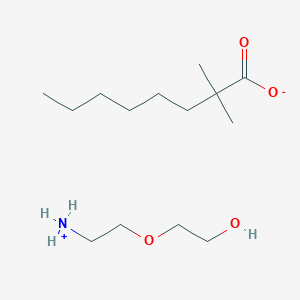![molecular formula C9H15N3O3 B15165501 Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15165501.png)
Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- is a chemical compound with the molecular formula C9H15N3O3. It is known for its unique structure, which includes an acetamide group, a methoxyethylamino group, and an isoxazolyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- typically involves the reaction of 2-methoxyethylamine with 5-methyl-3-isoxazolecarboxylic acid, followed by the formation of the acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- **Acetamide,2-[(2-hydroxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-
- **Acetamide,2-[(2-ethoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-
- **Acetamide,2-[(2-propoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)-
Uniqueness
Acetamide,2-[(2-methoxyethyl)amino]-N-(5-methyl-3-isoxazolyl)- is unique due to its methoxyethylamino group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications .
Propiedades
Fórmula molecular |
C9H15N3O3 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
2-(2-methoxyethylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C9H15N3O3/c1-7-5-8(12-15-7)11-9(13)6-10-3-4-14-2/h5,10H,3-4,6H2,1-2H3,(H,11,12,13) |
Clave InChI |
AMWRASLDFLKBIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)NC(=O)CNCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


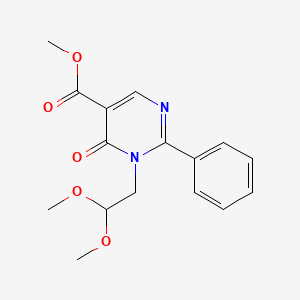

![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)

![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
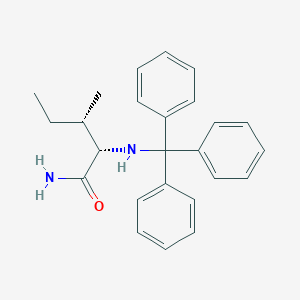
![5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene](/img/structure/B15165460.png)
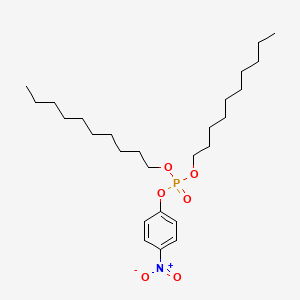
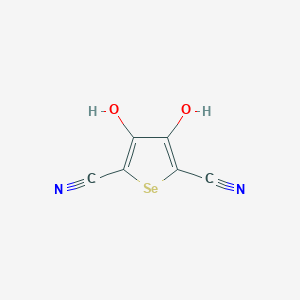


![N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B15165488.png)
